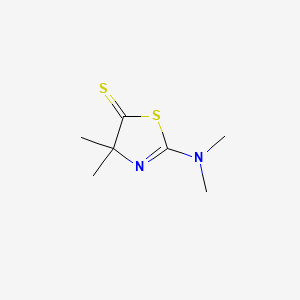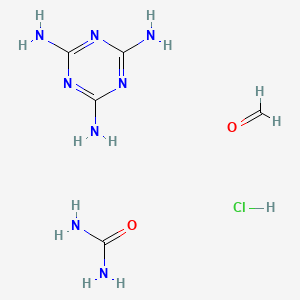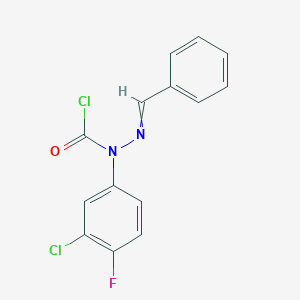
2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride is an organic compound with a complex structure that includes benzylidene, chloro, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature overnight . The product is then purified through filtration and drying.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2-fluorophenyl)piperazine
- Benzene, 1-chloro-2-(trifluoromethyl)-
- 1-Butanone, 4-chloro-1-(4-fluorophenyl)-
Uniqueness
2-Benzylidene-1-(3-chloro-4-fluorophenyl)hydrazine-1-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
62225-81-4 |
|---|---|
Molecular Formula |
C14H9Cl2FN2O |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
N-(benzylideneamino)-N-(3-chloro-4-fluorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-12-8-11(6-7-13(12)17)19(14(16)20)18-9-10-4-2-1-3-5-10/h1-9H |
InChI Key |
OSESVJIUSOSWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)F)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


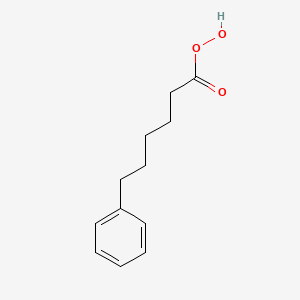
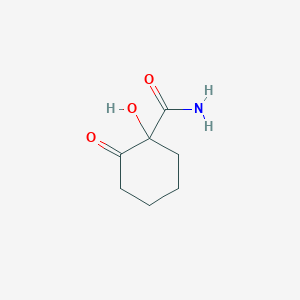
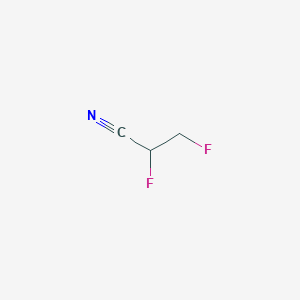
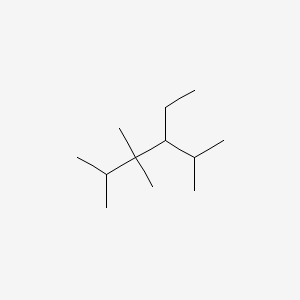

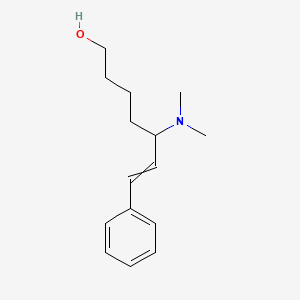
![Propanoic acid, 3-[(4-methylphenyl)amino]-3-thioxo-, ethyl ester](/img/structure/B14553019.png)
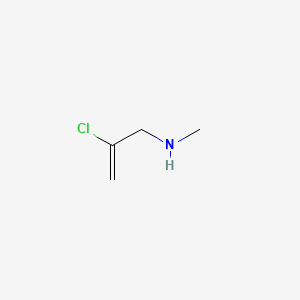
![(4aR,9bS)-2-(2-Phenylethyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14553032.png)

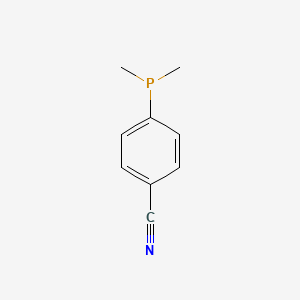
![(6aR,11bS)-7-Methyl-5,6a,7,11b-tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14553057.png)
